Vinpocetine-d5 is synthesized from vincamine, which serves as the precursor. The classification of vinpocetine-d5 falls under the category of alkaloids, specifically vincamine derivatives. This compound is notable for its structural modifications that enhance its pharmacological properties compared to its parent compound.
The synthesis of vinpocetine-d5 typically involves several steps, including the modification of vincamine. A common method includes:
Vinpocetine-d5 retains the core structure of vinpocetine but includes five deuterium atoms that replace hydrogen atoms in specific positions. The molecular formula for vinpocetine-d5 remains similar to that of vinpocetine, which is , but with a molecular weight adjusted for the deuterium substitutions. The structural configuration consists of multiple rings that contribute to its biological activity.
The characterization of vinpocetine-d5 can be achieved through various spectroscopic methods:
Vinpocetine-d5 can undergo several chemical reactions that are characteristic of its structure:
These reactions are crucial for developing new derivatives with potentially improved efficacy against neurological disorders .
The mechanism through which vinpocetine-d5 exerts its effects involves several pathways:
Vinpocetine-d5 has several applications in scientific research:
Research continues to explore new derivatives and formulations based on vinpocetine-d5 to enhance its therapeutic efficacy while minimizing side effects associated with traditional treatments .
Vinpocetine-d5 (CAS: 2734920-39-7) is a deuterium-labeled isotopologue of the semi-synthetic Vinca minor alkaloid derivative vinpocetine. Its molecular formula is C22H21D5N2O2, with a molecular weight of 355.48 g/mol – representing a 5 Da increase compared to native vinpocetine (350.46 g/mol) [1] [8]. The deuterium atoms are strategically incorporated at the ethyl ester moiety (-OC2H2-2H3), as confirmed by the SMILES notation: CC[C@@]12[C@@]3([H])C4=C(CCN3CCC2)C5=CC=CC=C5N4C(C(OC([2H])([2H])C([2H])([2H])[2H])=O)=C1 [1]. This specific labeling preserves the core eburnamine alkaloid structure (Fig. 1) while creating a metabolically stable tracer version. The chiral centers at C14 (C3a, C16a) retain their S and R configurations, respectively, ensuring stereochemical equivalence to the native compound [5] [7].
Vinpocetine-d5 exhibits near-identical chemical reactivity and target affinity to its non-deuterated counterpart, with critical distinctions arising in metabolic stability and analytical detection:
Table 1: Comparative Properties of Vinpocetine and Vinpocetine-d5
Property | Vinpocetine | Vinpocetine-d5 | Significance |
---|---|---|---|
Molecular Weight | 350.46 g/mol | 355.48 g/mol | MS differentiation; quantification accuracy |
Key Metabolic Pathway | Rapid hepatic hydrolysis | Slowed de-esterification | Extended tracer half-life [4] [5] |
PDE1 Inhibition (IC50) | 8-20 µM (PDE1A/B) | Equivalent | Maintained pharmacological activity [3] [7] |
IKK Inhibition (IC50) | 17.17 µM | Equivalent | Preserved anti-inflammatory target engagement [1] [3] |
Na+ Channel Block | 10-50 µM | Equivalent | Unaltered neuropharmacological action [3] [7] |
Deuterium substitution induces a kinetic isotope effect that significantly reduces the rate of ester hydrolysis to apovincaminic acid (AVA). In rats, deuterated forms show ≥55% higher fetal exposure than non-deuterated vinpocetine after oral administration, confirming enhanced metabolic stability [4]. Crucially, in vitro pharmacological targets remain unaffected: PDE1 isoforms, voltage-gated Na+ channels, and IκB kinase (IKK) exhibit comparable binding affinities [1] [3] [7].
Deuteration introduces distinct spectral signatures across analytical platforms, enabling precise compound verification:
Mass Spectrometry: LC-MS/MS analysis shows a characteristic +5 m/z shift in the parent ion ([M+H]+ at m/z 356.5 vs. 351.5 for vinpocetine). Fragmentation patterns retain diagnostic peaks (e.g., m/z 280.2 from eburnane core cleavage) with deuterium-specific neutral losses [1] [4]. High-resolution MS confirms elemental composition as C22H21D5N2O2 (calculated for [M+H]+: 356.2467) [8].
Nuclear Magnetic Resonance: 1H-NMR reveals complete disappearance of the ethyl ester signal (δ 4.25-4.40 ppm, q; δ 1.35-1.40 ppm, t) in deuterated samples. 13C-NMR shows an upfield shift (~0.3 ppm) for the ester carbonyl carbon due to isotopic effects. 2H-NMR confirms exclusive deuteration at the ethyl positions without isotopic scrambling [1] [8].
Infrared Spectroscopy: IR spectra (KBr) exhibit identical stretches for amide carbonyl (1645 cm−1), ester C=O (1720 cm−1), and aromatic C=C (1585 cm−1), while C-2H vibrations appear as weak bands at 2100-2200 cm−1 – absent in native vinpocetine [1] [8].
Table 2: Key Spectroscopic Identifiers
Technique | Vinpocetine Signals | Vinpocetine-d5 Distinctions |
---|---|---|
MS (ESI+) | [M+H]+ m/z 351.5 | [M+H]+ m/z 356.5 (+5 Da shift) |
1H-NMR | -OCH2CH3 (δ 4.31, q) | -OCD2CD3 (signals absent) |
13C-NMR | -COOCH2- (δ 60.1) | -COOCD2- (δ 59.8, isotopic shift) |
IR | νmax 2972 (C-H ester) | Additional peaks 2100-2200 cm−1 (C-D) |
Vinpocetine-d5 maintains the orthorhombic crystal system of native vinpocetine, with space group P212121 and similar unit cell parameters. Deuterium substitution minimally affects packing density due to nearly identical atomic radii [1] [8].
Thermal Properties:
Stability Considerations: The compound is photosensitive, requiring storage below –20°C with protection from light. Solid-state stability exceeds 12 months under these conditions, while solutions degrade within 24 hours [7] [8]. Karl Fischer titration confirms hygroscopicity (<0.07% water absorption) [1].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5